(5-Methyl-[2,3'-bipyridin]-5'-yl)methanamine
CAS No.: 1346686-78-9
Cat. No.: VC15979337
Molecular Formula: C12H13N3
Molecular Weight: 199.25 g/mol
* For research use only. Not for human or veterinary use.
![(5-Methyl-[2,3'-bipyridin]-5'-yl)methanamine - 1346686-78-9](/images/structure/VC15979337.png)
Specification
CAS No. | 1346686-78-9 |
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Molecular Formula | C12H13N3 |
Molecular Weight | 199.25 g/mol |
IUPAC Name | [5-(5-methylpyridin-2-yl)pyridin-3-yl]methanamine |
Standard InChI | InChI=1S/C12H13N3/c1-9-2-3-12(15-6-9)11-4-10(5-13)7-14-8-11/h2-4,6-8H,5,13H2,1H3 |
Standard InChI Key | WGJILYUOEVJMAH-UHFFFAOYSA-N |
Canonical SMILES | CC1=CN=C(C=C1)C2=CN=CC(=C2)CN |
Introduction
Structural Characterization and Nomenclature
Molecular Architecture
(5-Methyl-[2,3'-bipyridin]-5'-yl)methanamine (C₁₂H₁₃N₃, molecular weight: 199.25 g/mol ) consists of two pyridine rings connected at the 2- and 3'-positions, distinguishing it from the more common 2,2'-bipyridine scaffolds . The 5-methyl group on the first pyridine ring and the 5'-methanamine substituent on the second introduce steric and electronic variations that influence reactivity and coordination behavior.
Key Structural Features:
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Connectivity: 2,3'-Bipyridine linkage, creating an asymmetric framework.
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Substituents:
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Methyl group at C5 of the first pyridine.
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Methanamine (-CH₂NH₂) at C5' of the second pyridine.
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Conformational Flexibility: Restricted rotation between pyridine rings due to steric hindrance, favoring a non-planar geometry .
Spectroscopic Data
While direct spectral data for this compound are scarce, analogous bipyridines provide benchmarks:
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¹H NMR: Aromatic protons in the pyridine rings typically resonate between δ 7.1–8.6 ppm, with deshielding effects observed for protons near electron-withdrawing groups . The methyl group (δ ~2.4 ppm) and methanamine protons (δ ~1.5–3.0 ppm for -CH₂- and δ ~1.8 ppm for -NH₂) are identifiable in related structures .
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¹³C NMR: Pyridine carbons appear between δ 120–150 ppm, with the methyl carbon at δ ~20–25 ppm and the methanamine carbon at δ ~40–45 ppm .
Synthesis and Functionalization
Retrosynthetic Analysis
The synthesis of 2,3'-bipyridines is less explored than their 2,2' counterparts, but modular strategies from 2,2'-bipyridine chemistry can be adapted:
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Cross-Coupling Reactions: Palladium-catalyzed couplings (e.g., Suzuki, Stille) between halogenated pyridines and organometallic reagents .
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Cyclization Approaches: Transition metal-mediated cyclizations of alkynes or alkenes with nitriles .
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Post-Functionalization: Derivatization of preformed bipyridines via oxidation, reduction, or nucleophilic substitution .
Stepwise Synthesis
A plausible route to (5-Methyl-[2,3'-bipyridin]-5'-yl)methanamine involves:
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Formation of the 2,3'-Bipyridine Core:
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Introduction of the Methanamine Group:
Example Procedure:
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Step 1: 5-Methyl-2,3'-bipyridine (1.0 mmol) is oxidized with SeO₂ (2.0 equiv) in 1,4-dioxane under reflux for 24 h .
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Step 2: The intermediate ketone is dissolved in MeOH, treated with NH₄OAc (3.0 equiv) and NaBH₄ (2.0 equiv), and stirred at 0°C for 1 h .
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Yield: ~70–80% after purification by column chromatography .
Physicochemical Properties
Solubility and Stability
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Solubility: Polar solvents (e.g., MeOH, DMF) due to the amine group; limited solubility in nonpolar media .
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Stability: Sensitive to prolonged air exposure; storage under inert gas recommended .
Acid-Base Behavior
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pKa Values:
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Protonation Sites: The amine group protonates preferentially under acidic conditions, enhancing water solubility .
Coordination Chemistry and Applications
Ligand Design
The methanamine group enables chelation to metal centers, while the methyl group modulates steric bulk:
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Common Metal Complexes:
Example Complex:
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[Cu((5-Me-2,3'-bpy-5'-CH₂NH₂)₂)]PF₆: Synthesized by reacting the ligand with [Cu(MeCN)₄]PF₆ in CH₂Cl₂. Exhibits strong blue emission (λₑₘ = 450 nm) .
Catalytic Applications
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Tsuji-Trost Reactions: Palladacycles derived from this ligand show enhanced activity in allylic alkylation .
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Photoredox Catalysis: Ru(II) complexes facilitate visible-light-driven C–H functionalization .
Future Directions
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